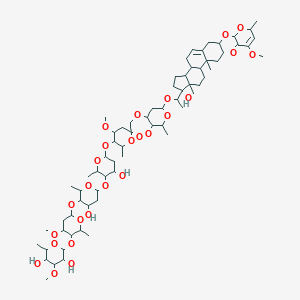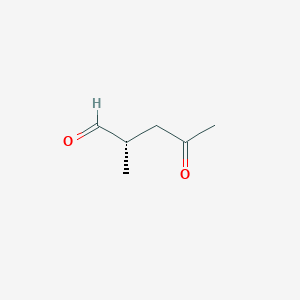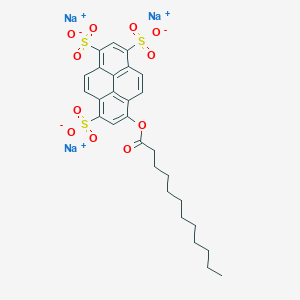
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Description
Synthesis Analysis
The synthesis of pyrene derivatives, including HPTS, typically involves multi-step organic reactions. Starting materials such as pyrene or its sulfonated forms undergo reactions including sulfonation, alkylation, and esterification to introduce specific functional groups. For HPTS, specific synthesis details are not directly provided in the reviewed literature, but general practices in synthesizing similar compounds involve careful control of reaction conditions to achieve high purity and yield. The process may include steps to introduce the dodecanoyloxy group and to sulfonate the pyrene core, followed by neutralization with sodium to form the trisodium salt.
Molecular Structure Analysis
HPTS possesses a complex molecular structure characterized by a pyrene core modified with sulfonic acid groups and a dodecanoyloxy substituent. This structure contributes to its high fluorescence and solubility in water. The sulfonic acid groups, when neutralized with sodium, enhance its water solubility, making it suitable for aqueous applications. Molecular modeling and spectroscopic analyses, such as NMR and mass spectrometry, are commonly employed to elucidate the structure of such compounds, confirming the placement of functional groups and the integrity of the pyrene scaffold.
Chemical Reactions and Properties
HPTS undergoes various chemical reactions typical of sulfonated aromatic compounds. It can participate in electrophilic substitution reactions, where the electron-rich pyrene core reacts with electrophiles. The presence of sulfonic acid groups also allows for reactions involving these functional groups, including esterification and salt formation. The compound's reactivity is further modulated by the dodecanoyloxy group, which can undergo hydrolysis under certain conditions, revealing the underlying versatility of HPTS in chemical transformations.
Physical Properties Analysis
The physical properties of HPTS, such as its solubility, fluorescence, and pH sensitivity, are pivotal to its scientific utility. Its solubility in water is attributed to the sulfonate groups, making it applicable in aqueous solutions. The fluorescence of HPTS is leveraged in sensor technology and bioimaging, where its emission spectra can be modulated by environmental factors like pH changes. Studies focusing on its optical properties, such as UV-Vis and photoluminescence spectroscopy, provide insights into its behavior under various conditions, highlighting its potential as a pH sensor and in fluorescence-based applications.
Chemical Properties Analysis
Chemically, HPTS is stable under a range of conditions but sensitive to extreme pH and reactive species. Its sulfonate and ester groups are sites for chemical interaction, which can be exploited in synthesis and modification reactions. The stability of HPTS in various solvents and under different environmental conditions has been studied to understand its reactivity and potential as a chemical intermediate. The compound's ability to undergo specific reactions without compromising its fluorescent properties is of particular interest in developing novel materials and sensors.
Scientific Research Applications
Fluorescent Probes and Sensors
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) and its derivatives are extensively studied for their roles as fluorescent probes and sensors. Their high fluorescence property, even at very low concentrations, is leveraged in developing highly fluorescent waterborne polyurethane coatings, which can also exhibit pH sensing behavior when exposed to specific vapor environments. This unique characteristic makes HPTS-based materials suitable for creating environmentally friendly smart coatings and textiles with real-time pH sensing properties (Kumar et al., 2018). Moreover, these compounds have been utilized in the development of colorimetric and fluorescent sensors for the detection of specific amino acids in aqueous solutions, demonstrating their potential in biochemical and medical research (Bhosale et al., 2017).
Scale Inhibition and Water Treatment
Research has also focused on the synthesis of fluorescent-tagged scale inhibitors incorporating HPTS for applications in water treatment and desalination. These inhibitors show promising results in preventing calcium carbonate precipitation, with their performance being quantifiable through fluorescence intensity measurements, thereby enabling real-time monitoring of treatment efficacy (Wang et al., 2014). Similarly, HPTS derivatives have been used in the formulation of green inhibitors for calcium phosphate in industrial cooling systems, highlighting their environmental benefits and efficiency in scale inhibition (Liu et al., 2013).
Electrocatalysis and Fuel Cells
In the field of electrochemistry, HPTS-functionalized graphene sheets have been employed as supports for Pt nanoparticle catalysts in direct methanol fuel cells. The introduction of sulfonic groups to graphene enhances the dispersion of Pt nanoparticles, leading to improved electrocatalytic activity for methanol oxidation. This research underlines the potential of HPTS derivatives in enhancing the performance of fuel cells and other electrochemical devices (Liang et al., 2013).
pH Measurement in Biological Systems
HPTS has been employed in constructing optical pH sensors for physiological measurements, utilizing its fluorescence properties to develop miniature sensors suitable for monitoring pH values in biological systems. These sensors are particularly valuable in medical diagnostics and research, providing non-invasive tools for real-time monitoring of physiological conditions (Zhang et al., 1994).
properties
IUPAC Name |
trisodium;8-dodecanoyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-26(29)39-22-16-23(40(30,31)32)19-14-15-21-25(42(36,37)38)17-24(41(33,34)35)20-13-12-18(22)27(19)28(20)21;;;/h12-17H,2-11H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXUITXLZMPDSZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555894 | |
| Record name | Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
115787-85-4 | |
| Record name | Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
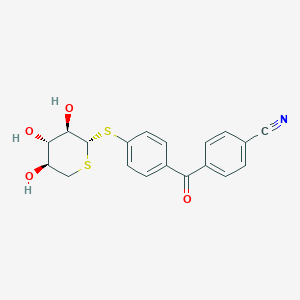
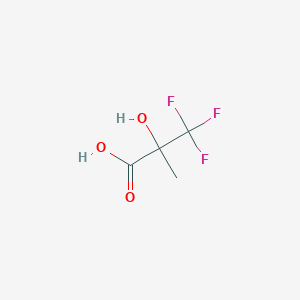
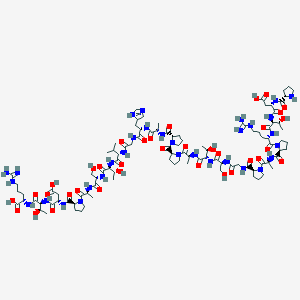
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
